molecular formula C12H14FN B3040361 (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1934501-42-4

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Cat. No.: B3040361
CAS No.: 1934501-42-4
M. Wt: 191.24
InChI Key: CGPSHYUFIMPFAH-UHFFFAOYSA-N
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Description

(4-(3-Fluorobicyclo[111]pentan-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C12H14FN It features a unique bicyclo[111]pentane structure, which is known for its rigidity and strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the fluorine atom and the phenyl group. The final step involves the formation of the methanamine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the required standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Chlorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
  • (4-(3-Bromobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
  • (4-(3-Methylbicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Uniqueness

Compared to similar compounds, (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-12-6-11(7-12,8-12)10-3-1-9(5-14)2-4-10/h1-4H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPSHYUFIMPFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
Reactant of Route 2
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
Reactant of Route 4
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
Reactant of Route 5
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine
Reactant of Route 6
(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

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